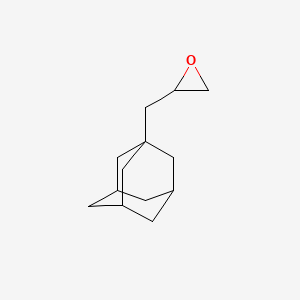

Glycidyladamantane

Description

Contextualization of Glycidyladamantane within High-Performance Polymer Chemistry

This compound serves as a critical component in the synthesis of high-performance polymers where enhanced thermal and mechanical properties are paramount. Its incorporation into polymer backbones or as a pendant group can lead to materials with higher glass transition temperatures (Tg), improved thermal stability, and modified solubility profiles. researchgate.netscispace.com This makes it a compound of interest for applications in microelectronics, aerospace, and specialty coatings where materials are subjected to extreme conditions.

The reactivity of the glycidyl (B131873) (epoxide) group allows for its participation in various polymerization reactions, most notably in the formation of epoxy resins and polyethers. In epoxy systems, adamantane-containing diamines can be used as curing agents for standard epoxy resins like diglycidyl ether of bisphenol A (DGEBA), or this compound itself can be copolymerized to form the resin backbone. scispace.com These modifications result in epoxy networks with enhanced rigidity and thermal resistance compared to conventional aliphatic or aromatic systems. cnrs.fr

Furthermore, adamantane-based monomers are being explored in the formulation of advanced photoresists for microlithography. The bulky adamantyl group can improve the etch resistance and thermal properties of the photoresist polymer, crucial for the fabrication of smaller and more complex integrated circuits.

Significance of Adamantane (B196018) Derivatives in Enhancing Polymeric System Characteristics

The introduction of the adamantane cage into a polymer chain imparts several beneficial characteristics due to its unique molecular structure:

Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the adamantane group restricts the rotational freedom of polymer chains. This increased stiffness leads to a higher glass transition temperature, meaning the polymer retains its solid, glassy properties at more elevated temperatures. For instance, epoxy resins cured with adamantane diamines exhibit a higher Tg compared to those cured with standard linear or branched aliphatic amines. cnrs.fr

Improved Mechanical Properties: The rigidity of the adamantane structure can enhance the modulus and hardness of the resulting polymer. By acting as a molecular reinforcing agent, it can lead to materials with greater strength and durability.

Modified Solubility and Dielectric Properties: The nonpolar, hydrocarbon nature of adamantane can influence the solubility of the polymer, often increasing its solubility in nonpolar organic solvents. Additionally, the incorporation of adamantane can lead to polymers with lower dielectric constants, a desirable property for materials used in electronic packaging and insulation to reduce signal loss and crosstalk. researchgate.net

| Property | Standard Epoxy Resin (DGEBA-based) | Adamantane-Containing Epoxy Resin | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Typically 150-180 °C | Can exceed 200 °C | researchgate.netcnrs.fr |

| Thermal Decomposition Temperature (TGA, 5% weight loss) | ~300-350 °C | >350 °C | researchgate.net |

| Dielectric Constant | ~3.5 - 4.5 | Lowered values, approaching 3.0 | researchgate.net |

Research Trajectories and Future Directions for this compound in Materials Science

The future of this compound in materials science is promising, with several key research trajectories emerging:

Advanced Composite Materials: The enhanced thermal and mechanical properties imparted by this compound make it an excellent candidate for the matrix material in advanced composites. Research is expected to focus on the development of adamantane-based epoxy composites with carbon fiber, glass fiber, and other reinforcing agents for lightweight, high-strength applications in the aerospace and automotive industries. mdpi.com

Low-Dielectric Materials for Microelectronics: As the demand for faster and more efficient electronic devices continues to grow, so does the need for insulating materials with very low dielectric constants. The development of new adamantane-containing polymers, including those derived from this compound, is a key area of research to meet the requirements for next-generation integrated circuits and high-frequency communication systems.

Functional Coatings: The chemical resistance and thermal stability of polymers derived from this compound make them attractive for the formulation of high-performance coatings. Future research will likely explore their use in protective coatings for harsh environments, as well as in functional coatings with tailored optical or electronic properties. mdpi.com

Nanomaterials and Supramolecular Chemistry: The rigid, well-defined structure of adamantane makes it an interesting building block for the construction of novel nanomaterials and supramolecular assemblies. This compound can be used to create functionalized surfaces and nanoparticles with unique recognition and self-assembly properties.

Challenges in this field include the multi-step synthesis of some adamantane derivatives, which can be complex and costly. Future research will also need to focus on optimizing polymerization processes to control the architecture of adamantane-containing polymers and fully exploit their potential properties. The development of more sustainable and cost-effective synthetic routes for adamantane-based monomers will be crucial for their broader industrial application. archivemarketresearch.com

Structure

3D Structure

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-(1-adamantylmethyl)oxirane |

InChI |

InChI=1S/C13H20O/c1-9-2-11-3-10(1)5-13(4-9,6-11)7-12-8-14-12/h9-12H,1-8H2 |

InChI Key |

ZEGIVQUKRBNEAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4CO4 |

Origin of Product |

United States |

Synthetic Methodologies for Glycidyladamantane Monomers

Epoxidation Strategies for Adamantane-Containing Unsaturated Precursors

One major route to glycidyladamantane involves the conversion of an unsaturated group, attached to the adamantane (B196018) core, into an epoxy ring. This is typically achieved by the epoxidation of an allyloxyadamantane precursor.

The conversion of an allyl group on an adamantane precursor to a glycidyl (B131873) group is an oxidation reaction that requires effective catalytic systems to ensure high efficiency and selectivity. A notable method involves the use of hydrogen peroxide in the presence of a nitrile. google.com In this system, the hydrogen peroxide and nitrile react in situ to form a peroxyimidic acid, which is the active oxidizing agent that epoxidizes the double bond of the allyloxy group.

Other powerful oxidizing agents and catalytic systems commonly used for epoxidation include meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com While broadly applied in organic synthesis for converting alkenes to epoxides, its specific application to allyloxyadamantane requires careful control to achieve high yields. mdpi.comgoogle.com The role of the catalyst is to facilitate the transfer of an oxygen atom to the double bond, forming the desired oxirane ring with high fidelity. mdpi.com

Table 1: Catalytic Systems for Epoxidation of Allyloxyadamantane

| Catalyst/Reagent System | Active Oxidizing Species | Key Features |

| Hydrogen Peroxide / Nitrile | Peroxyimidic Acid | Utilizes readily available and relatively safe reagents. Avoids the use of halogenated compounds. google.com |

| m-CPBA (meta-chloroperoxybenzoic acid) | Peroxy Acid | A powerful and common epoxidizing agent, sufficient for hydroxylating even methane (B114726). mdpi.com |

| N-hydroxyphthalimide (NHPI) | Phthalimide-N-oxyl (PINO) radical | A metal-free catalytic system that can utilize molecular oxygen as the terminal oxidant. beilstein-journals.org |

Achieving high yield and purity of this compound through epoxidation is contingent on the careful optimization of several reaction parameters. The temperature must be controlled to balance the reaction rate against potential side reactions or degradation of the product. For instance, many epoxidation reactions are conducted at moderate temperatures to ensure selectivity. google.com

The choice of solvent is also critical; it must solubilize the reactants while not interfering with the catalytic cycle. Solvents like acetonitrile (B52724) can also participate in the reaction, as seen in the hydrogen peroxide/nitrile system. mdpi.com The molar ratio of the unsaturated precursor to the oxidizing agent is another key variable. An excess of the oxidizing agent can sometimes be used to drive the reaction to completion, but this may also increase the risk of over-oxidation or other side reactions, necessitating more rigorous purification steps. Statistical methods like Design of Experiments (DoE) can be employed to efficiently optimize multiple parameters simultaneously, including reactant concentrations, catalyst loading, and temperature, to maximize monomer yield and purity. researchgate.netnih.gov

Glycidylation Reactions of Adamantane Hydroxyl or Carboxyl Derivatives

A more direct and widely documented approach to synthesizing this compound monomers is through the glycidylation of adamantane derivatives that already possess hydroxyl or carboxyl functional groups. This typically involves a reaction with epichlorohydrin (B41342).

The synthesis of glycidyl ethers of adamantane is commonly achieved by reacting a hydroxyl-containing adamantane derivative, such as 1,3-bis(4-hydroxyphenyl)adamantane (B1225811) (BHPA), with an excess of epichlorohydrin. researchgate.net This reaction is typically performed in the presence of a base, like sodium hydroxide, which acts as a catalyst and a scavenger for the hydrochloric acid byproduct. google.comresearchgate.net This process, known as a glycidol (B123203) etherification reaction, results in the formation of diglycidyl ethers of adamantane (e.g., DGEBAD). researchgate.netchembk.com

Similarly, glycidyl esters of adamantane can be synthesized from adamantane carboxylic acids. The reaction of an adamantanecarboxylic acid with epichlorohydrin in the presence of a catalyst, such as a tertiary amine or a quaternary ammonium (B1175870) salt, yields the corresponding glycidyl ester. google.comgoogle.com This process involves an initial esterification followed by a transepoxidation to form the final product. google.com

Table 2: Direct Glycidylation of Adamantane Derivatives

| Adamantane Precursor | Reagent | Catalyst/Conditions | Product Type |

| 1,3-Bis(4-hydroxyphenyl)adamantane (BHPA) | Epichlorohydrin | Sodium Hydroxide (NaOH) | Diglycidyl Ether (DGEBAD) researchgate.net |

| 2,2-Bis(4-hydroxyphenyl)adamantane | Epichlorohydrin | Base (e.g., NaOH) | Diglycidyl Ether chembk.com |

| Adamantanecarboxylic Acid | Epichlorohydrin | Tertiary Amine or Quaternary Ammonium Salt google.com | Glycidyl Ester google.com |

| Di-secondary Adamantane Alcohols | Epichlorohydrin | Alkali and Phase Transfer Catalyst googleapis.com | Glycidyl Ether googleapis.com |

Alternative strategies exist to improve the efficiency and monomer content of glycidylation reactions. A two-step process can be employed where the initial reaction between the adamantane alcohol and epichlorohydrin is performed under one set of conditions to produce an intermediate, which is then reacted further with epichlorohydrin under different conditions to increase the final monomer content to over 80%. googleapis.com The use of phase transfer catalysts is a key feature in some of these processes, enhancing the reaction between the aqueous alkali phase and the organic reactant phase. googleapis.com

Another alternative for synthesizing glycidyl ethers involves reacting an alcohol with an epoxy compound, such as epichlorohydrin, in the presence of a fluoride (B91410) salt. google.com This method is noted for providing good yields and high optical purity when optically active starting materials are used. google.com For glycidyl esters, a two-stage method has been described where a dicarboxylic acid anhydride (B1165640) first reacts with an alcohol salt, and the resulting product then reacts with epichlorohydrin in the presence of a catalyst to give high yields of the alkyl-glycidyl ester. capes.gov.br

Purification and Isolation Techniques for High-Purity this compound Monomers

The final stage in producing this compound is the purification and isolation of the monomer. The purity of the monomer is critical as impurities can significantly impact polymerization processes and the final properties of the resulting materials. bocsci.com

Common purification steps for glycidyl ethers and esters synthesized using epichlorohydrin include washing the reaction mixture with water to remove salts (e.g., sodium chloride) and residual base. googleapis.com The crude product is often a mixture containing the desired monomer, oligomers, and unreacted starting materials.

Several techniques can be employed for isolation and purification:

Distillation: For volatile monomers, fractional distillation under reduced pressure can be used to separate the monomer from heavy impurities, residual solvents, and low molecular weight polymers. google.com

Reprecipitation: This is a widely used method where the crude polymer or monomer is dissolved in a suitable solvent and then precipitated by adding a non-solvent (precipitant). bocsci.com Impurities remain dissolved in the solvent mixture, allowing for the isolation of the purified product by filtration. bocsci.com

Column Chromatography: This technique involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. researchgate.net This method is highly effective for removing inhibitors and other impurities, and its efficacy can be confirmed using analytical techniques like FTIR and NMR. researchgate.net Specialty adsorbents are often used to remove catalyst poisons or reaction inhibitors to ensure high purity. christycatalytics.com

Extraction: Liquid-liquid extraction can be used to remove low molecular weight impurities from the product. bocsci.com

Table 3: Purification Techniques for this compound Monomers

| Technique | Principle of Separation | Impurities Removed |

| Washing | Solubility Difference | Water-soluble salts (e.g., NaCl), residual base (e.g., NaOH). googleapis.com |

| Distillation | Difference in Boiling Points | Solvents, unreacted starting materials, light impurities. google.com |

| Reprecipitation | Differential Solubility | Oligomers, catalysts, unreacted precursors. bocsci.com |

| Column Chromatography | Adsorption/Partitioning | Inhibitors, colored impurities, closely related side-products. researchgate.netchristycatalytics.com |

| Extraction | Differential Solubility | Low molecular weight compounds, unreacted reagents. bocsci.com |

Polymerization Chemistry of Glycidyladamantane

Homopolymerization Mechanisms and Kinetics of Glycidyladamantane

The homopolymerization of this compound involves the linking of identical this compound monomer units to form a polymer chain. The primary mechanism for this process is ring-opening polymerization (ROP) of the epoxide group. wikipedia.org

Cationic Ring-Opening Polymerization of the Glycidyl (B131873) Group

Cationic ring-opening polymerization (CROP) is a principal method for polymerizing this compound. rsc.orgmdpi.com This process is initiated by an electrophilic species that attacks the oxygen atom of the epoxide ring, leading to ring opening and the formation of a cationic active center. libretexts.org

A variety of initiator systems can be employed for the CROP of this compound, and their choice significantly impacts the polymerization rate and the properties of the resulting polymer.

Protic Acids: Strong protic acids like trifluoromethanesulfonic acid (triflic acid) are effective initiators. researchgate.net

Lewis Acids: Lewis acids, such as boron trifluoride (BF₃) and its complexes (e.g., BF₃OEt₂), are frequently used, often in the presence of a co-initiator like water or an alcohol. mdpi.com

Photoinitiators: Photoinitiators, like diphenyliodonium (B167342) hexafluorophosphate, can be used to initiate CROP upon exposure to UV light. mdpi.com This method offers spatial and temporal control over the polymerization process.

The rate of polymerization is influenced by several factors related to the initiator system:

Initiator Concentration: Generally, a higher initiator concentration leads to a greater number of active centers and thus a faster polymerization rate. nih.gov

Nature of the Initiator and Counter-ion: The reactivity of the initiator and the stability of the resulting counter-ion affect the propagation rate. A more reactive initiator will lead to a faster initiation step.

Table 1: Initiator Systems for Cationic Ring-Opening Polymerization

| Initiator Type | Examples | General Characteristics |

|---|---|---|

| Protic Acids | Triflic Acid (CF₃SO₃H) | Strong acids that directly protonate the epoxide ring. |

| Lewis Acids | Boron Trifluoride Etherate (BF₃OEt₂) | Require a co-initiator (e.g., water, alcohol) to generate the initiating species. |

| Photoinitiators | Diphenyliodonium Salts | Generate cationic species upon photolysis, allowing for photo-induced polymerization. |

The mechanism of CROP of the glycidyl group involves several key steps:

Initiation: The initiator (e.g., H⁺ from a protic acid) attacks the oxygen atom of the epoxide ring, forming a protonated epoxide. This is followed by the attack of a monomer molecule on the protonated epoxide, generating a carbocationic or oxonium ion active center.

Propagation: The active center at the end of the growing polymer chain attacks the epoxide ring of a new monomer molecule. libretexts.org This process repeats, leading to the elongation of the polymer chain. The propagation can proceed through an Sɴ2-type mechanism, where the monomer attacks the carbon atom of the protonated epoxide ring. researchgate.net

Chain Transfer: Chain transfer reactions can occur, where the active center is transferred to another molecule, such as a monomer, solvent, or impurity. libretexts.org This terminates the growth of one chain and initiates a new one, which can affect the molecular weight of the final polymer.

Termination: The polymerization is terminated when the active center is destroyed, for example, by reaction with a nucleophile or by recombination with the counter-ion.

The dynamics of chain propagation are influenced by factors such as monomer concentration, temperature, and the solvent used. arxiv.org The rigid adamantane (B196018) group can sterically hinder the approach of the monomer to the active center, potentially affecting the propagation rate constant.

Anionic Ring-Opening Polymerization Considerations

Anionic ring-opening polymerization (AROP) is another potential route for the polymerization of epoxides. wikipedia.org This mechanism involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, initiated by a strong nucleophile such as an alkoxide or organometallic compound. wikipedia.orgnih.gov For AROP to be applicable to this compound, the adamantane group must be stable under the strongly basic conditions of the reaction. While AROP is a common method for other epoxides like propylene (B89431) oxide, its application to this compound is less documented in readily available literature and would require specific initiator systems that are compatible with the monomer structure. rsc.org

Bulk and Solution Polymerization Methodologies

The homopolymerization of this compound can be carried out using different methodologies:

Bulk Polymerization: This method involves polymerizing the neat monomer with a soluble initiator. cankaya.edu.trresearchgate.net It offers the advantage of producing a high-purity polymer without the need for solvent removal. cankaya.edu.tr However, controlling the temperature can be challenging due to the exothermic nature of the polymerization and the potential for a significant increase in viscosity. researchgate.net

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a non-reactive solvent. researchgate.netwikipedia.org The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture. wikipedia.org This method allows for better temperature control and can lead to a more uniform polymer. However, it results in a lower polymer yield per reactor volume, and the solvent must be removed from the final product. wikipedia.org The choice of solvent is crucial as it can influence the polymerization kinetics and potentially participate in chain transfer reactions. wikipedia.org

Table 2: Comparison of Polymerization Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Bulk Polymerization | High polymer purity, high yield per reactor volume. cankaya.edu.trresearchgate.net | Difficult temperature control, high viscosity. researchgate.net |

| Solution Polymerization | Better heat and viscosity control. wikipedia.org | Lower yield, requires solvent removal, potential for chain transfer to solvent. wikipedia.org |

Copolymerization Strategies Incorporating this compound

Copolymerization can be achieved via the same ring-opening mechanisms as homopolymerization. The reactivity ratios of the comonomers will determine the composition and structure of the resulting copolymer (i.e., random, block, or alternating). For example, in a cationic copolymerization, the relative basicities and steric hindrances of the comonomers will influence their rates of incorporation into the polymer chain.

Crosslinking of this compound with Amine-Functionalized Curing Agents

The crosslinking of this compound occurs through the reaction of its epoxy group with amine-functionalized curing agents, also known as hardeners. specialchem.com This process is a type of step-growth polymerization where the amine hydrogens react with the epoxide ring, leading to the formation of a three-dimensional polymer network. chandra-asri.comsathyabama.ac.innih.gov The fundamental reactions involved in an epoxy-amine cure system are the addition of a primary amine to an epoxy group to form a secondary amine, and the subsequent reaction of this secondary amine with another epoxy group to form a tertiary amine. nih.gov These reactions create covalent bonds that link the this compound monomers together. specialchem.com

The reactivity and the final network structure are influenced by the type of amine curing agent used. ucv.es Aliphatic amines, for example, can react with epoxy groups under ambient or slightly elevated temperatures. The reaction involves the nucleophilic attack of the amine's nitrogen on one of the carbon atoms of the epoxide ring, causing the ring to open and form a hydroxyl group and a new carbon-nitrogen bond. mcmaster.ca The bulky, rigid adamantane cage of the this compound molecule can influence the reaction kinetics and the final properties of the crosslinked material by introducing steric hindrance and reducing chain mobility.

Studies on similar epoxy systems, such as those based on diglycidyl ether of bisphenol A (DGEBA), have shown that the curing process involves several key reactions: primary amine-epoxy addition, secondary amine-epoxy addition, and hydroxyl-epoxy addition (etherification). researchgate.net The latter becomes more significant as the concentration of hydroxyl groups increases from the initial amine-epoxy reactions. researchgate.net The kinetics of these reactions can be influenced by factors such as temperature and the stoichiometry of the reactants. nih.gov In systems involving multiple epoxy types, resins with more functional groups available for reaction tend to have their diffusion coefficients decrease more rapidly as the crosslinking conversion ratio increases. nih.gov

Integration into Epoxy Resin Networks

This compound can be integrated into other epoxy resin networks to modify their properties. When incorporated into a formulation, such as one based on DGEBA, it can act as a comonomer or a reactive diluent. Its bulky adamantane structure can significantly impact the network's characteristics. For instance, the incorporation of rigid structures into an epoxy matrix is a known strategy to enhance properties like thermal stability and mechanical strength.

The integration of a second polymer or monomer to form an interpenetrating polymer network (IPN) or semi-interpenetrating polymer network (semi-IPN) is a common method for toughening epoxy resins. mdpi.com While specific studies detailing this compound in IPNs are not prevalent, the principles apply. For example, incorporating a toughener like methyl methacrylate (B99206) acrylonitrile (B1666552) butadiene styrene (B11656) (MABS) copolymer into a DGEBA/DDS epoxy system has shown that the mechanical properties and morphology are dependent on the toughener content. mdpi.com Similarly, introducing this compound into a standard epoxy formulation would create a hybrid network whose properties are a composite of the components. The presence of the adamantyl group is expected to increase the glass transition temperature (Tg) and modulus of the resulting polymer due to its rigid and bulky nature, while potentially affecting the fracture toughness.

Photopolymerization and UV-Curing of this compound Systemsnih.govnih.govresearchgate.netmiltec.com

Photopolymerization, or UV curing, is a process that uses light energy to initiate and propagate a polymerization reaction, transforming a liquid monomer or oligomer formulation into a solid polymer. miltec.com This technique offers advantages such as rapid cure speeds, low energy consumption, and spatial and temporal control. nih.govturkchem.net For epoxy-containing compounds like this compound, cationic photopolymerization is the relevant mechanism. turkchem.net

Photoinitiator Selection and Efficacy

The key to successful photopolymerization is the selection of a suitable photoinitiator (PI), a compound that absorbs light and generates reactive species to initiate polymerization. sinocurechem.com For the cationic polymerization of epoxides like this compound, cationic photoinitiators, also known as photoacid generators (PAGs), are required. turkchem.net Commonly used PAGs include diaryliodonium and triarylsulfonium salts. turkchem.netnih.gov

Upon exposure to UV light, these PAGs undergo photolysis to produce a strong Brønsted acid. turkchem.net This photogenerated acid then protonates the oxygen atom of the epoxy ring on a this compound molecule, activating it for nucleophilic attack by another monomer's epoxy group. This initiates a chain-growth polymerization reaction. turkchem.net

The efficacy of a photoinitiator depends on several factors:

Spectral Match: The absorption spectrum of the photoinitiator should overlap with the emission spectrum of the light source (e.g., mercury vapor lamps or UV LEDs) to ensure efficient light absorption. mdpi.comradtech.org

Quantum Yield: The efficiency with which the photoinitiator generates the initiating species (in this case, acid) upon absorbing a photon.

Initiator Concentration: The concentration of the photoinitiator must be optimized. Too low a concentration may result in slow or incomplete curing, while an excessively high concentration can lead to "skin curing" where the surface hardens quickly, preventing light from penetrating to cure the underlying material. mdpi.comuvebtech.com

For thick-section curing, photobleaching initiators like bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), typically a radical initiator, can be useful in dual-cure systems. mdpi.com However, for pure cationic systems, the choice revolves around onium salts. In some cases, photosensitizers like anthracene (B1667546) or thioxanthone derivatives can be used in conjunction with onium salts to extend the spectral sensitivity to longer wavelengths (visible light). nih.gov

Table 1: Common Classes of Cationic Photoinitiators for Epoxy Systems

| Photoinitiator Class | Example Compounds | Mechanism of Acid Generation | Typical Activation Wavelength |

| Diaryliodonium Salts | Diphenyliodonium hexafluorophosphate | Photolysis generates a Brønsted acid and other products. | UV (200-300 nm) |

| Triarylsulfonium Salts | Triphenylsulfonium hexafluoroantimonate | Photolysis generates a Brønsted acid. | UV (200-320 nm) |

This table represents general classes of photoinitiators applicable to cationic polymerization of epoxides.

Kinetics of Photocrosslinking Reactions

The kinetics of photocrosslinking describe the rate at which the polymer network forms upon light exposure. This process is influenced by several variables, including light intensity, photoinitiator type and concentration, and temperature. rheolution.comrheolution.com The reaction begins upon illumination as the photoinitiator generates acid. rheolution.com The polymerization then proceeds via a cationic ring-opening mechanism.

Key kinetic features of cationic photopolymerization include:

Induction Period: There may be a brief period before polymerization starts, as an effective concentration of the initiating acid needs to be generated.

Rate of Polymerization: The rate is typically proportional to the light intensity and photoinitiator concentration. Higher light intensity generally leads to faster crosslinking and stiffer resulting materials. rheolution.comrheolution.com

Dark Cure: A significant characteristic of cationic polymerization is that once initiated by light, the reaction can continue in the absence of light (a "dark cure"). The active chain ends (living polymers) remain reactive and will continue to polymerize until they are terminated or all the monomer is consumed. radtech.org

Oxygen Inhibition: Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, which is a significant advantage for curing in air. researchgate.net

Real-time monitoring techniques, such as photorheometry or differential scanning calorimetry (DSC) coupled with a photocalorimeter accessory, can be used to study the photocrosslinking kinetics. rheolution.comredalyc.org These methods can measure changes in viscoelastic properties (like shear storage modulus, G') or the heat evolved during the reaction as a function of time, providing insight into the cure speed and degree of conversion. rheolution.comrheolution.com Studies on analogous systems show that the reaction can continue to progress even after the light source is turned off, leading to a continued increase in material stiffness. rheolution.comrheolution.com

Spatial and Temporal Control in Photopolymerizationnih.gov

A major advantage of photopolymerization is the ability to exert precise control over the location (spatial) and timing (temporal) of the reaction. nih.govresearchgate.net

Temporal Control: This is the ability to start and stop the polymerization on demand. The reaction is initiated by turning on the light source and can be effectively paused by turning it off, especially in systems without a significant dark cure. nih.gov This on/off switching provides a high degree of control over the polymerization process. nih.gov

Spatial Control: This refers to the ability to define the specific areas where polymerization occurs, enabling the fabrication of complex, three-dimensional structures. This is typically achieved by using a photomask, which is a patterned screen that allows light to pass through only in specific regions, curing the resin underneath in a defined pattern. researchgate.net This principle is the foundation of stereolithography (SLA) and other light-based 3D printing technologies. nih.gov By combining photochemistry with precise positioning systems, it is possible to create intricate nanopatterns. nih.gov The resolution of these patterns is ultimately limited by the wavelength of the light used. nih.gov

Kinetic and Mechanistic Investigations of this compound Polymerization

Detailed kinetic and mechanistic studies are crucial for understanding and optimizing the polymerization of this compound. Such investigations often employ a combination of experimental techniques and computational modeling.

Experimental approaches to study polymerization kinetics and mechanisms include:

Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to monitor the disappearance of monomer functional groups (e.g., the epoxy ring) and the appearance of new structural features in the polymer over time. nih.govnih.govnih.gov This allows for the calculation of monomer conversion and reaction rates.

Calorimetry: Differential Scanning Calorimetry (DSC) can be used to measure the heat of reaction, which is proportional to the extent of conversion. redalyc.org Isothermal DSC can provide detailed kinetic data, including reaction order and activation energy.

Rheology: Rheological measurements track the change in viscosity and modulus of the material as it transitions from a liquid to a solid, providing information about the gel point and network formation kinetics. rheolution.com

Mechanistic investigations aim to elucidate the precise chemical steps involved in the polymerization. For the amine curing of this compound, this involves understanding the relative rates of the primary and secondary amine additions and the role of etherification. researchgate.net For photopolymerization, studies would focus on the efficiency of acid generation by the photoinitiator and the steps of cationic ring-opening propagation. nih.govmdpi.com

Molecular dynamics (MD) simulations are a powerful tool for investigating polymerization at the atomic level. nih.gov By simulating the movement and reaction of individual molecules, MD can provide insights into:

Diffusion Coefficients: How the mobility of monomers and curing agents changes as the polymer network forms. nih.gov

Network Structure: The final three-dimensional arrangement of the crosslinked polymer chains.

Reaction Probabilities: The likelihood of different reaction pathways occurring based on the proximity and orientation of reactive functional groups. nih.gov

Studies on analogous epoxy-amine systems have shown that diffusion becomes a limiting factor at higher conversion ratios, as the increasing rigidity of the network restricts the movement of unreacted species. nih.gov Kinetic models and simulations can help predict how structural features, such as the bulky adamantane group in this compound, will influence reaction pathways and the final polymer architecture. nih.govrsc.orgmdpi.com

Influence of the Adamantane Cage on Epoxy Ring Reactivity and Polymerization Kinetics

The polymerization of this compound involves the ring-opening of its epoxy group, a reaction whose kinetics and mechanism are significantly influenced by the presence of the bulky and rigid adamantane cage. The adamantane moiety, a diamondoid hydrocarbon structure, imposes considerable steric hindrance around the reactive epoxy ring. This steric bulk can affect the accessibility of the epoxide to attacking nucleophiles or catalysts, thereby influencing the rate of polymerization.

The introduction of the adamantane group into an epoxy resin structure is known to enhance thermal, mechanical, and dielectric properties. researchgate.net This improvement is attributed to the rigid tricyclic nature of adamantane, which restricts the movement of polymer chains, leading to a more immobile epoxy structure. researchgate.net This restricted mobility can, in turn, affect the reaction kinetics. The rate-determining step in the functionalization of adamantane itself is often the cleavage of a C-H bond, and the reactivity can be altered by substituents on the cage. researchgate.net

In the context of epoxy polymerization, the kinetics are not solely governed by steric factors. The reaction can be accelerated by catalysts or the presence of specific functional groups. For instance, the presence of hydroxyl (–OH) groups, whether from an initiator, a co-monomer, or formed in-situ during the polymerization, can have a significant catalytic effect. mdpi.com These hydroxyl groups can participate in the opening of the epoxy ring or an anhydride (B1165640) hardener, leading to the formation of acid groups that further catalyze the curing process. mdpi.com This acceleration manifests as a decrease in the activation energy (Eα) required for the reaction to proceed.

Table 1: Effect of Hydroxyl Group Additive on Curing Activation Energy of an Epoxy System

| System | Average Activation Energy (Eα) (kJ/mol) |

|---|---|

| Standard Epoxy-Anhydride (EP) | 68.8 ± 0.28 |

| EP with Glycerol (B35011) Additive (EP-G) | 65.32 ± 0.22 |

Data derived from a study on a comparable epoxy-anhydride system to illustrate the catalytic effect of hydroxyl groups. mdpi.com

Analysis of Curing Behavior and Reaction Pathways

The curing of this compound results in the formation of a rigid, cross-linked thermoset polymer. This process occurs through step-growth polymerization, where the epoxy rings react with a curing agent or initiator. youtube.com The primary reaction pathway is the nucleophilic ring-opening of the epoxide. This can be initiated by various species, such as amines, acids, or alcohols. The reaction opens the strained three-membered epoxy ring, forming a new bond and typically a hydroxyl group, which can then participate in further reactions. rsc.org

The curing process can follow several pathways depending on the chemical environment:

Anionic Polymerization: Initiated by a strong base, where the initiator attacks a carbon atom of the epoxy ring, leading to an alkoxide that propagates the polymerization by attacking subsequent epoxy rings.

Cationic Polymerization: Initiated by a Lewis or Brønsted acid, which protonates or coordinates to the oxygen atom of the epoxy ring. This makes the ring more susceptible to nucleophilic attack from another monomer, propagating the chain.

Nucleophilic Addition with Curing Agents: This is common in industrial applications and involves reacting the epoxy resin with a multifunctional curing agent, such as a diamine or a dianhydride. In the case of an amine hardener, the amine's nitrogen atom attacks the epoxy ring, leading to a covalent bond and the formation of a hydroxyl group. rsc.org

The curing behavior is often analyzed using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reactions. DSC scans show exothermic peaks corresponding to the energy released during polymerization. The temperatures at which these reactions begin (onset temperature), peak, and end provide critical information about the curing profile. mdpi.com For example, the introduction of a catalytic agent like glycerol into an epoxy-anhydride system can significantly lower the onset and peak curing temperatures, indicating an acceleration of the curing process. mdpi.com

Table 2: Characteristic Curing Temperatures of an Epoxy-Anhydride System with Different Additives

| System | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) |

|---|---|---|---|

| Standard Epoxy (EP) | 5 | 129.5 | 148.5 |

| 10 | 139.7 | 158.5 | |

| 20 | 151.7 | 170.2 | |

| EP with Glycerol (EP-G) | 5 | 102.7 | 137.9 |

| 10 | 114.3 | 146.9 | |

| 20 | 126.9 | 157.6 | |

| EP with Zinc Acetylacetonate (B107027) (EP-Z) | 5 | 145.4 | 162.1 |

| 10 | 155.6 | 171.7 | |

| 20 | 166.7 | 182.5 |

Data from a comparable epoxy-anhydride system illustrates how additives can modify curing behavior. mdpi.com

The data shows that glycerol significantly lowers the curing temperatures, confirming its catalytic role. mdpi.com Conversely, an additive like zinc acetylacetonate can impede the curing process, likely by forming complexes with reactive groups, thus increasing the required curing temperatures. mdpi.com

Gelation Phenomena and Network Formation During Polymerization

Gelation is a critical phenomenon in the polymerization of thermosetting resins like those based on this compound. It marks the transition from a liquid state of monomers and soluble, branched polymers to a solid, insoluble, cross-linked polymer network. This transition point, known as the gel point, occurs when a single, macroscopic polymer molecule spans the entire system. nih.gov Clinically, the gel point is observed as a sudden and significant increase in viscosity. nih.gov

Network formation is the result of step-growth polymerization involving monomers with a functionality greater than two. youtube.com In the case of this compound cured with a multifunctional agent (e.g., a diamine), each reactant can connect to at least two other molecules. The polymerization begins with the formation of dimers, trimers, and larger branched oligomers. youtube.com As the reaction progresses, the size and complexity of these branched polymers increase.

The formation of the network can be visualized in stages:

Initial Stage: Small, branched polymer chains are formed throughout the liquid monomer solution.

Pre-gel Stage: As conversion increases, these branched chains grow and begin to overlap. Radicals or reactive sites connect these pre-existing chains, rapidly increasing the average molecular weight. cmu.edu

Gel Point: A continuous network of covalently bonded polymer chains is established, resulting in the loss of fluidity. nih.gov At this stage, only a fraction of the total monomer has been incorporated into the gel. nih.gov

Post-gel Stage: Further reactions continue to occur, increasing the cross-link density of the network. This strengthens the material and solidifies the final properties of the thermoset.

The structure of the resulting network can be a random copolymer network or an interpenetrating polymer network (IPN), where a second network is polymerized within the first. osti.govnih.gov The rigid adamantane structure within the polymer chains of a this compound-based network contributes to its high thermal stability and mechanical strength by restricting segmental motion. researchgate.net The dependence of the gel point on factors like the concentration of monomer and cross-linker, as well as the reactivity of the functional groups, is a key area of study in characterizing these systems. cmu.edu

Structure Property Relationships in Glycidyladamantane Derived Polymeric Materials

Impact of Glycidyladamantane Incorporation on Polymer Network Architecture and Morphology

The introduction of the this compound group into a polymer matrix, such as an epoxy resin, has a profound effect on the resulting network architecture. The defining feature of the adamantane (B196018) unit is its bulky, three-dimensional, and highly rigid cage-like structure. researchgate.net This inherent rigidity significantly restricts the conformational mobility of the polymer chains to which it is attached.

Unlike flexible aliphatic or aromatic units that allow for rotation and chain folding, the adamantane cage acts as a rigid anchor point in the network. This leads to the formation of a more immobile epoxy structure. researchgate.net The movement of polymer chains is limited by the chair-form cyclohexane (B81311) rings that make up the adamantane tricyclic system. researchgate.net This restriction in chain mobility elevates the energy barrier for segmental motion, which directly influences the material's thermal and mechanical characteristics.

Furthermore, the bulkiness of the adamantane group influences the packing density of the polymer chains. Its non-planar, globular shape can disrupt the regular, dense packing that might occur in polymers with flatter, more linear monomers. This can lead to an increase in free volume within the polymer network. The result is a network architecture characterized by high rigidity and potentially altered morphology compared to conventional epoxy systems. When used as a basis for a crosslinking agent, such as in 1,3,5,7-tetrakis(4-aminophenyl)adamantane (B3106384) (TAPA), the tetrahedral symmetry of the adamantane core can lead to a more uniform and highly crosslinked network, further enhancing its performance characteristics. researchgate.net

Correlation Between this compound Content and Macroscopic Polymeric Material Performance

The macroscopic properties of polymeric materials derived from this compound are directly correlated with the concentration of the adamantane moiety. The inclusion of this rigid, cage-like structure systematically enhances the performance metrics of the final material, particularly in thermosetting systems like epoxy resins.

The incorporation of adamantane into polymer backbones is a well-established strategy for increasing thermal stability and glass transition temperature (Tg). researchgate.net The rigid structure of adamantane restricts thermal motion within the polymer network, requiring more energy (a higher temperature) to induce the transition from a glassy to a rubbery state.

Research on epoxy resins synthesized from the diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (B1225811) (DGEBAD) and cured with 4,4'-diaminodiphenyl methane (B114726) (DDM) demonstrates this effect clearly. The resulting thermoset exhibits a glass transition temperature of 163°C and a 5% mass loss temperature (Td5%) of 401°C, indicating high thermal stability. researchgate.net Similarly, epoxy systems cured with an adamantane-based tetrafunctional amine (TAPA) also show superior thermal properties. researchgate.net The increase in network rigidity is also reflected in a higher Young's modulus. researchgate.net

The same structural rigidity that enhances thermal stability also improves the mechanical properties of the polymer. researchgate.net The adamantane structure contributes to a higher modulus and strength by creating a more robust network that resists deformation under stress.

Dimensional stability, or the ability of a material to maintain its size under varying environmental conditions, is critical for high-performance applications. This property is influenced by factors such as water absorption and the coefficient of thermal expansion (CTE). The incorporation of the hydrophobic and rigid adamantane structure improves dimensional stability.

Studies show that the cured DGEBAD-DDM resin system exhibits a water absorption rate that is 31.60% lower than that of a conventional epoxy resin based on diglycidyl ether of bisphenol A (DGEBA). researchgate.net The bulky, hydrophobic nature of adamantane hinders the ingress of water molecules into the polymer network. Furthermore, because the adamantane structure restricts polymer chain mobility and thermal motion, it is expected to lead to a lower coefficient of thermal expansion, further contributing to the material's excellent dimensional stability.

| Property | Adamantane-Based Epoxy (DGEBAD-DDM) | Conventional Epoxy (E51-DDM) | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 163°C | Not Reported | researchgate.net |

| 5% Mass Loss Temperature (Td5%) | 401°C | Not Reported | researchgate.net |

| Tensile Strength | 90 MPa | Not Reported | researchgate.net |

| Water Absorption Reduction | 31.60% lower | Baseline | researchgate.net |

Influence of Curing Conditions and Stoichiometry on this compound Thermosets

The final properties of a thermosetting polymer are not only dependent on the chemical structure of its monomers but are also critically influenced by the curing process. For this compound-based epoxy resins, curing conditions and stoichiometry are key parameters for optimizing performance.

The stoichiometry, which is the molar ratio of the epoxy resin to the curing agent, dictates the final crosslink density of the network. For acid anhydride (B1165640) curing agents, the blending ratio is typically between 0.5 to 1.5 equivalents of the anhydride's functional group to one glycidyl (B131873) equivalent of the epoxy resin, with a range of 0.7 to 1.3 equivalents being preferable for achieving optimal physical properties. google.com Using an incorrect stoichiometric ratio can lead to an incomplete reaction, resulting in a network with dangling chains and inferior mechanical and thermal properties.

Curing temperature and time are also crucial. An elevated curing temperature can increase both the glass transition temperature and the Young's modulus of the final thermoset. researchgate.net This is because higher temperatures provide the necessary energy to overcome activation barriers and ensure a more complete crosslinking reaction, leading to a stronger and more rigid polymer network. researchgate.net Insufficient time or temperature can lead to under-curing, where the network does not fully develop, leaving the material with suboptimal performance. Conversely, excessively high temperatures can risk thermal degradation of the polymer. Therefore, a carefully optimized curing schedule is essential for harnessing the full potential of this compound-based thermosets.

Advanced Characterization Techniques for Glycidyladamantane Based Materials

Spectroscopic Analyses for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and monitoring the chemical transformations of glycidyladamantane-based materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture

For instance, in the ¹H NMR spectrum of a this compound-containing polymer, specific signals can be assigned to the protons of the adamantane (B196018) cage, the glycidyl (B131873) ether linkage, and the polymer backbone. The integration of these signals can provide quantitative information about the comonomer ratio in copolymers. thermofisher.comrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound-Containing Polymers

| Functional Group | Chemical Shift (ppm) |

| Adamantane cage protons | 1.5 - 2.1 |

| Glycidyl methylene (B1212753) protons (CH₂) | 2.6 - 2.8 |

| Glycidyl methine proton (CH) | 3.1 - 3.3 |

| Polymer backbone protons | Variable |

Note: The exact chemical shifts can vary depending on the specific polymer structure and the solvent used for analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Curing Progression

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the curing process of epoxy resins, including those derived from this compound. azom.comresearchgate.netveryst.compiketech.com This method tracks the changes in the vibrational frequencies of chemical bonds as the curing reaction proceeds. veryst.comshimadzu.com The disappearance of the characteristic absorption band of the epoxide ring, typically found around 910-917 cm⁻¹, is a direct indicator of the ring-opening reaction and the progression of the cure. researchgate.netspectroscopyonline.comresearchgate.net

Simultaneously, the appearance or change in intensity of other bands, such as those corresponding to hydroxyl (-OH) groups formed during the reaction, provides further evidence of cross-linking. veryst.comspectroscopyonline.com By recording FTIR spectra at different time intervals or temperatures, a kinetic analysis of the curing process can be performed. veryst.comshimadzu.comresearchgate.netatlantis-press.com The degree of conversion can be calculated by comparing the intensity of the epoxide peak at a given time to its initial intensity. niom.no

Table 2: Key FTIR Absorption Bands for Monitoring this compound Epoxy Curing

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Curing Analysis |

| ~3400 | O-H stretching | Appearance/increase indicates hydroxyl group formation |

| ~3050 | C-H stretching of epoxide ring | Disappearance indicates epoxide ring opening |

| ~1250 | C-O-C stretching (ether) | Changes can indicate polymer network formation |

| 910-917 | Epoxide ring deformation | Disappearance is a primary indicator of curing. spectroscopyonline.comresearchgate.net |

| 830-860 | Epoxide ring breathing | Disappearance confirms the curing reaction. researchgate.netresearchgate.net |

Raman Spectroscopy for Structural Information

Raman spectroscopy offers complementary structural information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the hydrocarbon-rich adamantane cage in this compound-based materials. The technique provides detailed information about the polymer backbone and the incorporation of the adamantane moiety.

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for understanding the behavior of this compound-based materials under the influence of temperature. These methods provide critical data on curing kinetics, thermal stability, and transition temperatures. resolvemass.ca

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. torontech.comnetzsch.com It measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com For this compound-based thermosets, DSC is used to determine the heat of reaction during curing, which is directly proportional to the extent of the curing reaction. mdpi.compolymerinnovationblog.com By performing DSC scans at different heating rates, kinetic parameters such as the activation energy (Ea) and the reaction order can be calculated using models like the Kissinger or Ozawa methods. mdpi.comresearchgate.netresearchgate.net

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured material. eag.comthermalsupport.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.comthermalsupport.com The high rigidity of the adamantane structure is expected to significantly increase the Tg of the resulting polymers.

Table 3: Typical DSC Data for an Epoxy Curing Reaction

| Parameter | Description | Typical Value Range |

| Onset Temperature (°C) | Temperature at which the curing reaction begins | 100 - 150 |

| Peak Exotherm Temperature (°C) | Temperature of the maximum rate of reaction | 150 - 200 |

| Heat of Cure (ΔH) (J/g) | Total heat released during the curing reaction | 300 - 500 |

| Glass Transition Temperature (Tg) (°C) | Temperature of the transition from glassy to rubbery state | 150 - 250 |

Note: These values are illustrative and can vary significantly based on the specific formulation, including the type of curing agent and the ratio of reactants.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Table 4: TGA Data for a Cured this compound-Based Polymer

| Parameter | Description | Typical Value |

| Onset Decomposition Temperature (T_onset) (°C) | The temperature at which significant mass loss begins | 350 - 450 |

| Temperature at Maximum Decomposition Rate (T_max) (°C) | The temperature at which the rate of mass loss is highest | 400 - 500 |

| Char Yield at 800°C (%) | The percentage of material remaining at 800°C | 20 - 40 |

Note: These values are representative and depend on the polymer's specific composition and structure.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resultant strain. wikipedia.org This method is particularly useful for characterizing polymers, as their response to mechanical force is dependent on both temperature and time. wikipedia.orgeag.com Key parameters obtained from DMA include the storage modulus (E'), representing the elastic response and stiffness, the loss modulus (E''), signifying the viscous response or energy dissipation, and the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and provides a measure of damping. anton-paar.comtainstruments.com

For this compound-based materials, DMA is instrumental in determining critical thermal transitions, most notably the glass transition temperature (Tg). wikipedia.orgnih.gov The Tg is often identified by the peak of the tan δ curve or a significant drop in the storage modulus. nih.gov This transition marks the point where the material changes from a rigid, glassy state to a more rubbery and viscous state. tainstruments.com The viscoelastic properties of polymers are influenced by factors such as temperature, molecular weight, and cross-linking density. mit.eduuc.eduwiley.com

DMA can be performed in various modes, including temperature sweeps at a constant frequency to observe changes in viscoelastic properties with temperature, and frequency sweeps at a constant temperature to understand the time-dependent behavior of the material. wikipedia.orgeag.com Time-Temperature Superposition (TTS) can be employed to construct a master curve, predicting the material's behavior over a broader range of frequencies or times than can be experimentally measured. eag.com

Table 1: Key Viscoelastic Parameters Obtained from DMA

| Parameter | Description | Significance for this compound Polymers |

| Storage Modulus (E') | Represents the elastic behavior and stiffness of the material. anton-paar.com | Indicates the material's ability to store energy and its rigidity. |

| Loss Modulus (E'') | Represents the viscous behavior and energy dissipation as heat. anton-paar.com | Relates to the material's capacity to dampen vibrations and absorb impact. |

| Tan Delta (tan δ) | The ratio of loss modulus to storage modulus (E''/E'). tainstruments.com | Provides a measure of the material's damping characteristics and is often used to determine the glass transition temperature (Tg). |

| Glass Transition Temp (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com | A crucial parameter for defining the service temperature range of the material. |

Microscopic and Morphological Characterization

The microscopic and morphological features of this compound-based materials at various length scales are critical to understanding their bulk properties and performance. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide invaluable information about surface and internal structures.

Scanning Electron Microscopy (SEM) for Surface and Fracture Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for examining the surface topography and morphology of materials with high resolution. pressbooks.pubmdpi.com It utilizes a focused beam of electrons to scan the sample surface, generating various signals that provide information about the surface features. gfzxb.org In the context of this compound-based polymers and composites, SEM is frequently employed to analyze the morphology of polymer blends, the dispersion of fillers or reinforcements, and the fracture surfaces of tested specimens. researchgate.netresearchgate.net

Analysis of fracture surfaces, known as fractography, can reveal the failure mechanisms of the material. researchgate.netscielo.br For instance, the appearance of the fracture surface can indicate whether the failure was brittle or ductile. researchgate.net In fiber-reinforced composites, SEM can be used to observe fiber pull-out, fiber breakage, and the quality of the fiber-matrix interface, all of which are crucial for understanding the material's mechanical performance. researchgate.net The preparation of cross-sectional samples for SEM is a critical step to ensure that the observed morphology is representative of the bulk material. nih.gov

Transmission Electron Microscopy (TEM) for Phase Separation and Nanostructure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. gfzxb.org This technique is particularly valuable for studying phase separation in polymer blends and the morphology of nanocomposites. In this compound-based systems that are blended with other polymers, TEM can reveal the size, shape, and distribution of the different phases. nist.gov

The interplay between liquid-liquid phase separation and crystallization can significantly impact the final morphology and properties of polymer blends. nist.gov TEM allows researchers to observe these complex structures and understand how processing conditions influence them. For nanocomposites containing this compound, TEM can be used to assess the dispersion of nanofillers, such as nanoparticles or carbon nanotubes, within the polymer matrix.

Atomic Force Microscopy (AFM) for Surface Topography and Local Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface topography with nanoscale precision. mdpi.comarxiv.org It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. arxiv.org This allows for the characterization of surface roughness and the identification of nanoscale features on this compound-based films and coatings. ntnu.no

Beyond topography, AFM can also be used to probe local mechanical properties, such as hardness and adhesion, at the nanoscale. This capability is particularly useful for understanding the homogeneity of material properties across the surface and for studying the interface between different components in a composite material. In the study of polymer blends, AFM can be used to visualize phase separation and determine the size and distribution of the domains. researchgate.net

Rheological Investigations of this compound Resin Systems and Curing Behavior

The rheological properties of this compound-based resin systems are critical for understanding their processing characteristics and curing behavior. vot.pl Rheology is the study of the flow and deformation of matter, and for thermosetting resins, it provides insights into how viscosity changes with temperature, shear rate, and the extent of the curing reaction. vot.plresearchgate.net A photo-rheometer can be utilized to investigate the rheological properties of photocurable systems. mdpi.com

The curing process, or crosslinking, transforms the liquid resin into a solid, three-dimensional network. researchgate.net The kinetics of this reaction can be studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing exotherm. polymerinnovationblog.comcas.cz The gel time, which is the point at which the resin transitions from a liquid to a solid, is a key parameter determined from rheological measurements, often identified by the crossover of the storage modulus (G') and the loss modulus (G''). mdpi.com The curing kinetics are influenced by factors such as temperature, the type and concentration of the curing agent, and the presence of catalysts. researchgate.netcas.cz The activation energy of the curing reaction can be determined from rheological data to model the curing process. researchgate.net

Table 2: Rheological and Curing Parameters

| Parameter | Description | Significance for this compound Resins |

| Viscosity | A measure of a fluid's resistance to flow. | Determines the processability of the resin (e.g., for coating, molding, or infusion). |

| Gel Time | The time at which the resin transitions from a liquid to a gel-like solid. mdpi.com | Indicates the working life of the resin system. |

| Curing Kinetics | The rate at which the crosslinking reaction proceeds. nih.gov | Influences the final properties of the cured material and the required processing time. |

| Activation Energy | The minimum amount of energy required for the curing reaction to occur. researchgate.net | A key parameter in kinetic models used to predict curing behavior at different temperatures. |

Mechanical Testing Methodologies for this compound-Based Polymers and Composites

A comprehensive evaluation of the mechanical properties of this compound-based polymers and composites is essential to determine their suitability for various applications. intertek.comimrtest.com Standardized testing methods are employed to measure properties such as tensile strength, flexural strength, and impact resistance. stablemicrosystems.comniscpr.res.in

Tensile testing provides information about the material's strength and stiffness when subjected to a pulling force. researchgate.net Key parameters obtained from a tensile test include the tensile strength (the maximum stress the material can withstand), the modulus of elasticity (a measure of stiffness), and the elongation at break (a measure of ductility). selcuk.edu.tr Flexural testing, or a three-point bending test, evaluates the material's ability to resist bending forces and is particularly relevant for materials that will be used in structural applications. researchgate.netmdpi.com The flexural strength and flexural modulus are the primary outputs of this test. researchgate.netselcuk.edu.tr

Impact testing measures the material's ability to withstand a sudden applied load, providing an indication of its toughness. niscpr.res.in For composite materials, the mechanical properties are highly dependent on the type, amount, and orientation of the reinforcement, as well as the properties of the polymer matrix and the quality of the fiber-matrix interface. mdpi.comnih.gov

Table 3: Key Mechanical Properties and Testing Standards

| Property | Description | Typical ASTM/ISO Standard |

| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before breaking. selcuk.edu.tr | ASTM D3039, ISO 527 |

| Flexural Strength | The maximum stress a material can withstand before it yields in a bending test. researchgate.net | ASTM D7264, ISO 178 |

| Impact Strength | The ability of a material to resist fracture under a sudden load. niscpr.res.in | ASTM D256 (Izod), ISO 179 |

| Modulus of Elasticity | A measure of a material's stiffness or resistance to elastic deformation. selcuk.edu.tr | ASTM D3039, ISO 527 |

| Flexural Modulus | A measure of a material's stiffness in bending. researchgate.net | ASTM D7264, ISO 178 |

Tensile, Flexural, and Compressive Performance Evaluation

The ability of a material to withstand pulling, bending, and squeezing forces is critical for structural applications. These properties are quantified through standardized testing methods, often revealing the significant enhancements offered by the this compound moiety.

Tensile Performance:

Tensile testing, typically performed according to standards like ASTM D638, measures a material's response to being pulled apart. zwickroell.com Key parameters obtained include tensile strength (the maximum stress a material can withstand while being stretched), tensile modulus (a measure of stiffness), and elongation at break (how much the material can stretch before fracturing). zwickroell.com

The introduction of adamantane into polymer backbones has been shown to influence these properties significantly. For instance, adamantane-modified graphene oxide/cyanate (B1221674) ester (GO/AMT-CE) composites have demonstrated a notable increase in tensile strength, from 30 MPa for the pure cyanate ester resin to 62 MPa for the composite. mdpi.com The tensile modulus also saw an increase from 1400 to 1600 MPa, indicating enhanced stiffness. mdpi.com Similarly, a novel photocurable polyurethane acrylate (B77674) (PUA) resin incorporating 1,3-adamantanediol (B44800) exhibited a tensile strength of 12.02 MPa and an elongation at break of 111.35%. ntu.edu.tw

Flexural Performance:

Flexural strength, or the ability to resist bending, is another crucial mechanical property, particularly for materials used in load-bearing applications. rs-online.com It is often evaluated using a three-point bending test. Research has shown that the incorporation of adamantane structures can lead to improved flexural properties. For example, a lignin-based epoxy resin blended with epoxidized cardanol (B1251761) glycidyl ether achieved a flexural strength of 115 MPa. crimsonpublishers.com In another study, fluorine/adamantane-modified cyanate resins exhibited a flexural strength of 126.5 MPa, a 16.6% improvement over the pure resin. cnrs.fr This enhancement is attributed to the increased rigidity provided by the adamantane group. cnrs.fr

Compressive Performance:

Compressive strength measures a material's ability to resist being crushed. compositeenvisions.com This property is vital for applications where the material will be subjected to significant compressive loads. atlasfibre.com The compressive strength of composite materials is influenced by factors such as the type of fiber reinforcement and the resin matrix. atlasfibre.com While specific data for this compound-based materials is less commonly reported in isolation, the general principles of composite mechanics suggest that the rigid nature of the adamantane cage would contribute positively to the compressive strength of the resulting material. For context, some composite cements have reported compressive strengths in the range of 286.4 MPa to 406.18 MPa. nih.gov

Interactive Data Table: Tensile and Flexural Properties of Adamantane-Based Polymers

| Material | Tensile Strength (MPa) | Tensile Modulus (MPa) | Elongation at Break (%) | Flexural Strength (MPa) |

| GO/AMT-CE Composite mdpi.com | 62 | 1600 | 4.8 | - |

| Adamantane-PUA Resin ntu.edu.tw | 12.02 | - | 111.35 | - |

| Lignin-Based Epoxy crimsonpublishers.com | 77 | - | - | 115 |

| Fluorine/Adamantane-Modified Cyanate Resin cnrs.fr | - | - | - | 126.5 |

Impact and Fracture Toughness Assessments

Beyond static strength, the ability of a material to resist sudden impacts and the propagation of cracks is critical for ensuring durability and reliability.

Impact Toughness:

Impact toughness, often measured using tests like the Charpy or Izod impact tests, quantifies the energy a material can absorb before fracturing under a sudden load. researchgate.net The incorporation of adamantane has been shown to enhance impact strength. For example, fluorine/adamantane-modified cyanate resins demonstrated an impact strength of 15.2 kJ/m², a significant 47.6% improvement over the unmodified resin. cnrs.fr This suggests that the adamantane structure, while rigid, can also contribute to energy dissipation mechanisms within the polymer matrix.

Fracture Toughness:

Fracture toughness is a measure of a material's resistance to crack propagation. reddit.com It is a critical parameter for predicting the failure of materials containing flaws. researchgate.net While closely related to impact strength, fracture toughness is a more fundamental material property that can be used in engineering design calculations. reddit.comosti.gov The rigid and bulky nature of the adamantane cage can influence the fracture behavior of the polymer. For instance, an epoxy resin cured with an adamantane-based crosslinking agent, 1,3,5,7-tetrakis(4-aminophenyl)adamantane (B3106384) (TAPA), was developed to enhance the thermal and mechanical properties of the resulting network. researchgate.net

Interactive Data Table: Impact and Fracture Properties of Adamantane-Based Polymers

| Material | Impact Strength (kJ/m²) |

| Fluorine/Adamantane-Modified Cyanate Resin cnrs.fr | 15.2 |

| Lignin-Based Epoxy crimsonpublishers.com | 14 |

Hardness and Abrasion Resistance Measurements

For applications involving surface interactions, such as coatings and electronic components, hardness and abrasion resistance are paramount.

Hardness:

Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation. silcotek.com It is often evaluated using techniques like nanoindentation, which can provide detailed information about the mechanical properties of thin films and coatings. mdpi.com The incorporation of adamantane into epoxy resins has been shown to increase hardness. For example, an adamantane-based epoxy resin exhibited a hardness of 0.35 GPa, which was superior to that of a conventional bisphenol A-based epoxy resin (0.27 GPa). researchgate.net

Abrasion Resistance:

Abrasion resistance is the ability of a surface to resist material loss due to mechanical action, such as rubbing, scraping, or erosion. radtech.org It is a critical property for protective coatings. While a high hardness can contribute to good abrasion resistance, other factors like the coating's flexibility and adhesion also play a significant role. silcotek.comradtech.org The rigid, cage-like structure of adamantane can enhance the wear resistance of coatings. For example, nanostructured hardfacing coatings have shown high hardness values, around 1029 HV, which contributes to low mass losses in abrasion tests. redalyc.org

Interactive Data Table: Hardness of Adamantane-Based Materials

| Material | Hardness (GPa) |

| Adamantane-Based Epoxy Resin researchgate.net | 0.35 |

Applications and Material Design Considerations for Glycidyladamantane Based Systems

Development of High-Performance Epoxy Resins with Enhanced Thermal and Mechanical Properties

The incorporation of the bulky, rigid adamantane (B196018) cage into epoxy resin formulations through glycidyladamantane offers a promising route to developing high-performance materials. This unique structure significantly enhances both thermal and mechanical properties compared to conventional epoxy resins like those based on bisphenol-A diglycidyl ether (DGEBA). rs-online.comnih.gov

The adamantane moiety restricts the rotational motion of the polymer chains and increases the crosslinking density, leading to a higher glass transition temperature (Tg). nih.gov This translates to improved dimensional stability and mechanical performance at elevated temperatures. Research has shown that epoxy resins containing this compound exhibit superior thermal stability, with decomposition temperatures often exceeding those of traditional epoxy systems. researchgate.netmdpi.com

From a mechanical standpoint, the rigid nature of the adamantane structure contributes to a higher modulus and strength. nih.govbibliotekanauki.pl The introduction of this compound can lead to epoxy networks with increased tensile strength and Young's modulus. nih.gov However, this increased rigidity can sometimes result in reduced fracture toughness. Therefore, formulation design often involves balancing the this compound content with other co-monomers or toughening agents to achieve a desirable combination of strength, stiffness, and toughness for specific high-performance applications, such as in the aerospace and electronics industries. motorsportelectrics.com.auhexcel.com

Table 1: Illustrative Comparison of Epoxy Resin Properties

| Property | Standard Epoxy (DGEBA-based) | This compound-modified Epoxy |

| Glass Transition Temp. (Tg) | Lower | Higher |

| Thermal Stability | Good | Excellent |

| Tensile Strength | Moderate | High |

| Young's Modulus | Moderate | High |

| Fracture Toughness | Moderate | Potentially Lower |

| Viscosity | Lower | Higher |

Formulation of Photocurable Systems for Advanced Manufacturing and Coatings

This compound is a valuable component in the formulation of photocurable systems, which are cured or solidified by exposure to ultraviolet (UV) light. chempoint.comnoblelight.comconro.com These systems are integral to advanced manufacturing techniques like stereolithography (SLA) and digital light processing (DLP) 3D printing, as well as for high-performance coatings. mdpi.comliqcreate.com

In photocurable formulations, this compound can be incorporated into acrylic or epoxy-based resins. nih.gov During the UV curing process, a photoinitiator absorbs light and initiates a rapid polymerization of the resin. researchgate.net The inclusion of the adamantane structure enhances the properties of the cured material in several ways. It increases the crosslink density and rigidity of the polymer network, resulting in coatings with superior scratch and chemical resistance. sdctech.com

Furthermore, the thermal stability imparted by the adamantane group is beneficial for coatings that will be exposed to high temperatures. sherwin-williams.com In the realm of 3D printing, the use of this compound can lead to printed objects with higher mechanical strength, stiffness, and thermal resistance compared to parts made from standard photopolymer resins. siraya.techloctiteam.comameralabs.com The formulation of these photocurable systems requires careful selection of photoinitiators, reactive diluents, and other additives to control the cure speed, viscosity, and final properties of the material. researchgate.net

Design of Composite Materials with this compound-Modified Matrices

This compound-modified epoxy resins serve as high-performance matrices for advanced composite materials. addcomposites.com These composites, which consist of a polymer matrix reinforced with fibers (such as carbon, glass, or aramid) or particulates, exhibit enhanced properties due to the improved performance of the this compound-based matrix. mdpi.com

The primary role of the matrix in a composite is to transfer stress between the reinforcing fibers and to protect them from environmental degradation. The inherent high thermal stability and mechanical strength of this compound-based epoxies translate directly to the composite material. cardolite.com This results in composites with a higher service temperature, improved stiffness, and greater strength-to-weight ratios, which are critical for demanding applications in the aerospace, automotive, and sporting goods industries. hexcel.comaddcomposites.com